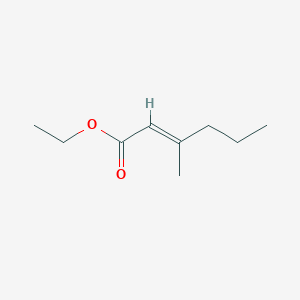
ethyl-3-methyl-2-hexenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-3-methyl-2-hexenoate is an organic compound with the molecular formula C9H16O2. It is an ester, characterized by its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry . This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl-3-methyl-2-hexenoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methyl-2-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts in these reactors can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl-3-methyl-2-hexenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-methyl-2-hexenoic acid.
Reduction: 3-methyl-2-hexenol.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl-3-methyl-2-hexenoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of ethyl-3-methyl-2-hexenoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl-3-methyl-2-hexenoate can be compared with other similar esters, such as:
Ethyl 2-hexenoate: Similar in structure but differs in the position of the double bond.
Methyl 3-hexenoate: Similar in structure but has a methyl group instead of an ethyl group.
Ethyl 3-hexenoate: Similar but lacks the methyl group at the third position
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and sensory properties. Its combination of a methyl group and an ethyl ester group makes it particularly valuable in applications requiring specific flavor and fragrance profiles .
Propiedades
Número CAS |
15677-00-6; 22210-21-5 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.225 |
Nombre IUPAC |
ethyl (E)-3-methylhex-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3/b8-7+ |
Clave InChI |
HDCPOYMRKNZICF-UHFFFAOYSA-N |
SMILES |
CCCC(=CC(=O)OCC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















